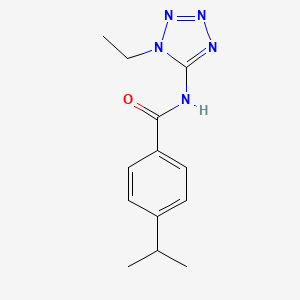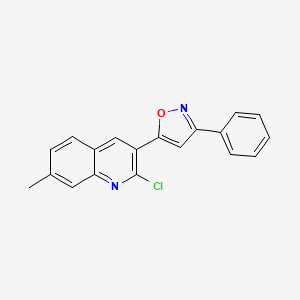
Quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)- is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry. This compound features a quinoline core substituted with a chloro group at the 2-position, a methyl group at the 7-position, and a 3-(3-phenyl-5-isoxazolyl) group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves several well-known methods such as the Skraup, Doebner-Miller, and Friedländer syntheses. For Quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)-, a multi-step synthesis is often employed.
Industrial Production Methods
Industrial production of quinoline derivatives often utilizes catalytic processes and high-throughput methods to ensure efficiency and yield. Transition metal-catalyzed reactions and green chemistry approaches, such as ionic liquid-mediated reactions and ultrasound irradiation, are commonly used to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Aplicaciones Científicas De Investigación
Quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and antiviral properties.
Industry: Utilized in the development of dyes, agrochemicals, and materials science .
Mecanismo De Acción
The mechanism of action of quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)- involves its interaction with various molecular targets and pathways. It can inhibit enzymes, bind to DNA, and interfere with cellular processes. The specific pathways and targets depend on the biological activity being investigated, such as antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound, known for its broad range of applications.
2-Chloroquinoline: Similar in structure but lacks the methyl and isoxazolyl groups.
7-Methylquinoline: Similar but lacks the chloro and isoxazolyl groups.
3-(3-Phenyl-5-isoxazolyl)quinoline: Similar but lacks the chloro and methyl groups .
Uniqueness
Quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
650637-48-2 |
|---|---|
Fórmula molecular |
C19H13ClN2O |
Peso molecular |
320.8 g/mol |
Nombre IUPAC |
5-(2-chloro-7-methylquinolin-3-yl)-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C19H13ClN2O/c1-12-7-8-14-10-15(19(20)21-16(14)9-12)18-11-17(22-23-18)13-5-3-2-4-6-13/h2-11H,1H3 |
Clave InChI |
PBEMTGDZAASCKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC(=C(C=C2C=C1)C3=CC(=NO3)C4=CC=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Butyl-N'-[6-(but-3-yn-1-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea](/img/structure/B12597218.png)
![1-{4-[(But-2-yn-1-yl)oxy]piperidine-1-sulfonyl}-5-(pyrimidin-2-yl)pentan-2-one](/img/structure/B12597221.png)
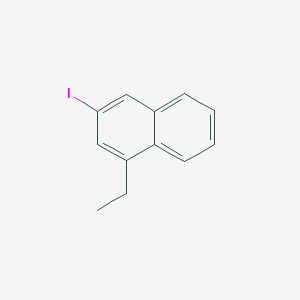
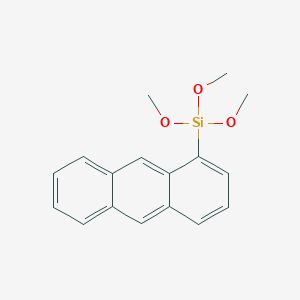


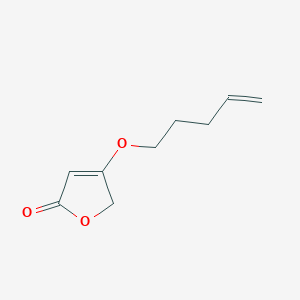
![3-chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B12597249.png)

![4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol](/img/structure/B12597261.png)



